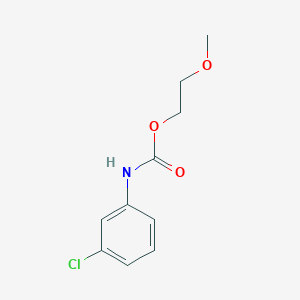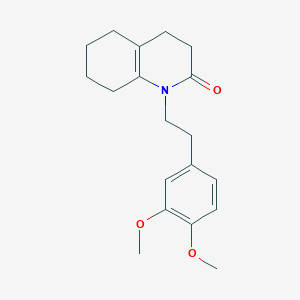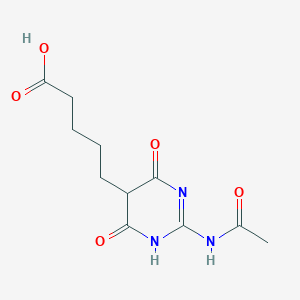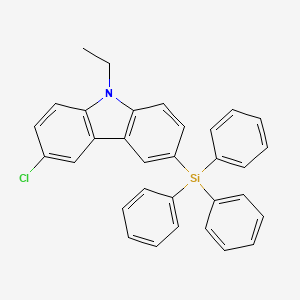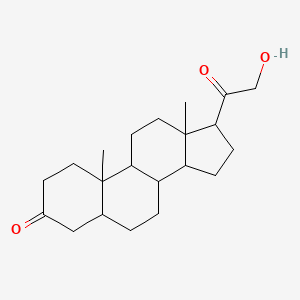
21-Hydroxy-5-beta-pregnane-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE is a complex organic compound with the molecular formula C21H32O3 . It is a rare and unique chemical often used in early discovery research . This compound is part of a larger class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE typically involves multiple steps starting from simpler organic molecules. One common method involves the chemical modification of cholesterol through a series of reactions, including oxidation, reduction, and cyclization .
Análisis De Reacciones Químicas
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to hormone receptors and modulating gene expression . This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE can be compared with other cyclopenta[a]phenanthrene derivatives, such as:
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
These compounds share a similar core structure but differ in their functional groups and side chains, which can influence their biological activities and applications. The uniqueness of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYDUPOCUYHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
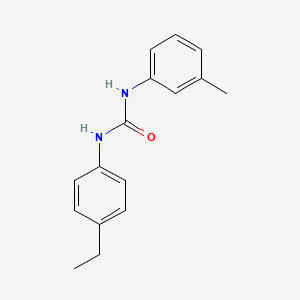
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
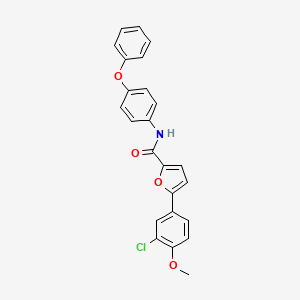
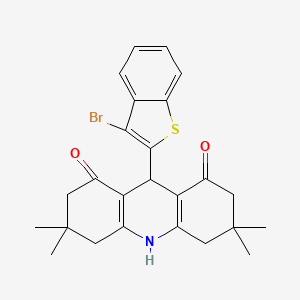
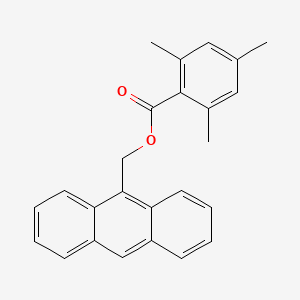
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
